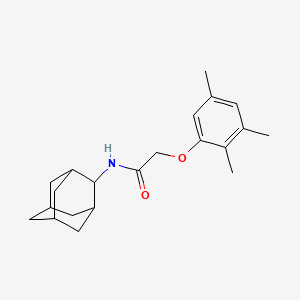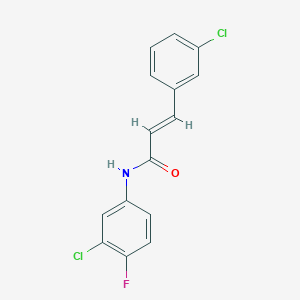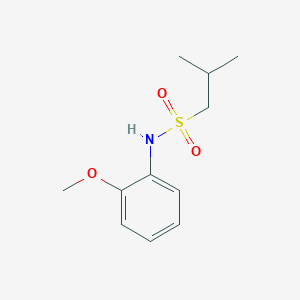
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. In
作用機序
The mechanism of action of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide involves its ability to block the serotonin receptor. This results in the inhibition of the release of serotonin and the reduction of its activity in the brain. This, in turn, leads to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively block the serotonin receptor, thereby reducing the release and activity of serotonin in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
実験室実験の利点と制限
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has a number of advantages and limitations for lab experiments. One of the major advantages is its ability to effectively block the serotonin receptor, making it a useful tool for studying the role of serotonin in various neurological disorders. However, one of the major limitations is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for the study of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide. One area of research is the development of more selective serotonin receptor antagonists, which can target specific subtypes of the serotonin receptor. Another area of research is the development of more potent and less toxic compounds, which can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various neurological disorders.
Conclusion:
In conclusion, N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. Its ability to block the serotonin receptor makes it a useful tool for studying the role of serotonin in various neurological disorders. However, its potential toxicity can limit its use in certain experimental settings. Further research is needed to explore the potential applications of this compound in the treatment of various neurological disorders.
合成法
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of adamantyl bromide with 2,3,5-trimethylphenol, followed by the conversion of the resulting product into the corresponding acetamide using acetic anhydride and pyridine. The final product can be obtained through recrystallization from a suitable solvent.
科学的研究の応用
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in the field of scientific research. One of the major areas of research has been its role as a serotonin receptor antagonist. Studies have shown that this compound can effectively block the serotonin receptor, thereby inhibiting the release of serotonin and reducing its activity in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
特性
IUPAC Name |
N-(2-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-12-4-13(2)14(3)19(5-12)24-11-20(23)22-21-17-7-15-6-16(9-17)10-18(21)8-15/h4-5,15-18,21H,6-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFGINSOYASJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)


![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)